molecular formula C6H7N3O4 B2711998 Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate CAS No. 1006993-54-9

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2711998
CAS No.: 1006993-54-9
M. Wt: 185.139
InChI Key: LASFSLMTFIFXAE-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound characterized by a pyrazole ring substituted with a nitro group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitro-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:

    Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Methyl 2-(3-chloro-1H-pyrazol-1-yl)acetate:

    Methyl 2-(3-methyl-1H-pyrazol-1-yl)acetate: Substituted with a methyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFSLMTFIFXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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